Tri(ethylene glycol) dinonanoate

Description

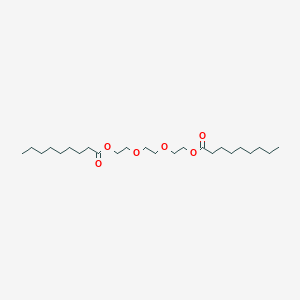

Structure

2D Structure

Properties

IUPAC Name |

2-[2-(2-nonanoyloxyethoxy)ethoxy]ethyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-3-5-7-9-11-13-15-23(25)29-21-19-27-17-18-28-20-22-30-24(26)16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQXQCCAPASFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861719 | |

| Record name | Ethylenebis(oxyethylene) dinonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-06-9 | |

| Record name | Nonanoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenebis(oxyethylene) dinonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenebis(oxyethylene) dinonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(oxyethylene) dinonanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tri Ethylene Glycol Dinonanoate

Esterification Pathways for Tri(ethylene glycol) Dinonanoate Production

Esterification, the reaction between an alcohol and a carboxylic acid to form an ester and water, represents a fundamental approach to synthesizing this compound. This can be accomplished through direct reaction with nonanoic acid or via transesterification with derivatives of nonanoic acid.

Direct Esterification Techniques

Direct esterification involves the reaction of tri(ethylene glycol) with nonanoic acid. This process can be conducted without a traditional catalyst by utilizing an excess of the carboxylic acid, which itself acts as a catalyst. The reaction is typically carried out at elevated temperatures, generally ranging from 130 to 230°C. To drive the reaction towards the formation of the diester, the water produced during the reaction is continuously removed, often by introducing inert gases like carbon dioxide or nitrogen. google.com

One patented method describes the preparation of tri(ethylene glycol) esters with various carboxylic acids, including n-nonanoic acid. The process involves heating the polyol and the aliphatic monocarboxylic acid, with the latter being used in a 10 to 50% molar excess per mole of hydroxyl group to be esterified. This excess of monocarboxylic acid serves a dual purpose: it acts as a catalyst and, due to its generally lower boiling point, can be easily removed from the final product by distillation. google.com

Another patent details a preparation method for a similar compound, tri(ethylene glycol) di-2-ethylhexoate, which can be extrapolated to the synthesis of the dinonanoate. This process involves reacting tri(ethylene glycol) with isocaprylic acid in a reactor, with heating and stirring. An adsorbent and a catalyst are added, and the reaction proceeds under vacuum at temperatures between 80-110°C. google.com

Transesterification Processes Involving Tri(ethylene glycol) and Nonanoic Acid Derivatives

Transesterification offers an alternative route to this compound, involving the reaction of tri(ethylene glycol) with an ester of nonanoic acid, such as methyl nonanoate (B1231133). This process is particularly advantageous as it can often proceed under milder conditions than direct esterification and can lead to higher purity products.

The transesterification reaction for producing glycol esters is typically catalyzed. A variety of catalysts can be employed, including both homogeneous and heterogeneous systems. A patent for the synthesis of the structurally similar tri(ethylene glycol) di-2-ethylhexanoate details the use of several effective catalysts. These include alkali metal carbonates such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), as well as sodium methoxide and titanium isopropoxide. google.comgoogle.com

The reaction mechanism for transesterification generally involves the nucleophilic attack of the alcohol (tri(ethylene glycol)) on the carbonyl carbon of the nonanoic acid ester. This is followed by the elimination of the original alcohol (e.g., methanol), resulting in the formation of the desired this compound. The process occurs in two steps: the formation of the monoester followed by the reaction with a second equivalent of the nonanoic acid ester to yield the diester. google.com

The choice of catalyst can significantly influence the reaction rate and selectivity. For instance, in the synthesis of tri(ethylene glycol) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)] propionate, an organic tin-based catalyst was found to be effective. researchgate.net

Achieving high yield and purity of this compound through transesterification requires careful optimization of several reaction parameters. Key factors that influence the outcome of the synthesis include reaction temperature, catalyst loading, and the molar ratio of the reactants.

For the synthesis of tri(ethylene glycol) di-2-ethylhexanoate, a temperature range of 100 to 180°C has been found to be conducive for the reaction. google.comgoogle.com The catalyst loading is typically in the range of 1 to 5 mole percent. google.com The molar ratio of the nonanoic acid derivative to tri(ethylene glycol) is also a critical parameter. To favor the formation of the diester, a molar excess of the nonanoic acid ester is often used.

Continuous removal of the alcohol byproduct (e.g., methanol) is crucial to shift the reaction equilibrium towards the product side and maximize the yield. This is often achieved through distillation. Following the reaction, the catalyst is typically removed by washing the product mixture with water. google.com By carefully controlling these conditions, yields of at least 90%, and often exceeding 95%, can be achieved. google.com

The general principles of optimizing esterification reactions to improve yield and purity are well-established. These include using Le Chatelier's principle to drive the reversible reaction towards the products, for instance, by removing water in direct esterification or the alcohol byproduct in transesterification. quora.com The choice of an appropriate catalyst and reaction temperature is also vital to ensure a reasonable reaction rate without promoting side reactions. quora.com

Novel Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, research into novel and greener synthetic routes for esters like this compound is gaining traction. These approaches aim to reduce the environmental impact of the production process by minimizing waste, using less hazardous substances, and improving energy efficiency.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound focuses on several key areas, including the use of enzymatic catalysts and the development of solvent-free reaction conditions.

Enzymatic synthesis, employing lipases as biocatalysts, offers a promising green alternative to traditional chemical catalysis. Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high selectivity, which can reduce the formation of byproducts and simplify purification processes. nih.gov Research on the enzymatic production of other glycol esters, such as ethylene (B1197577) glycol oleate and ethylene glycol monostearate, has demonstrated the feasibility of this approach in solvent-free systems, achieving high conversion rates. sysrevpharm.org This methodology eliminates the need for potentially hazardous organic solvents, thereby reducing the environmental footprint of the synthesis.

Solvent-free reaction conditions are another cornerstone of green ester synthesis. By conducting the reaction in the absence of a solvent, the process becomes more atom-economical and reduces the generation of solvent waste. Microwave irradiation has also been explored as an energy-efficient heating method for solvent-free esterification reactions, often leading to shorter reaction times and improved yields.

Continuous Flow Synthesis Techniques for this compound

While batch processing is a common method for the synthesis of esters like this compound, continuous flow synthesis offers several potential advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. researchgate.netriken.jp In a continuous flow setup, reactants are continuously fed into a reactor where the reaction occurs, and the product is continuously removed.

For the esterification of triethylene glycol with nonanoic acid, a packed bed reactor containing a solid acid catalyst is a viable option for continuous flow synthesis. riken.jp In this setup, the pre-mixed reactants would be pumped through the heated reactor column packed with the catalyst. The continuous removal of water, a byproduct of the esterification, is crucial to drive the reaction to completion. This can be achieved through techniques like reactive distillation.

Microreactors represent another advanced continuous flow technology that could be applied to the synthesis of this compound. These reactors are characterized by their small channel dimensions, which provide a very high surface-area-to-volume ratio. This leads to excellent heat and mass transfer, allowing for precise temperature control and rapid reaction rates. The use of a microreactor could potentially reduce reaction times and improve the selectivity towards the desired diester, minimizing the formation of byproducts.

The development of robust solid catalysts is a key factor in the advancement of continuous flow esterification. riken.jp Such catalysts can be packed into the reactor, allowing for easy separation from the product stream and enabling their reuse over extended periods, making the process more economical and environmentally friendly. While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles and technologies from the broader field of continuous esterification are directly applicable.

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis of this compound

Applications and Material Science Integration of Tri Ethylene Glycol Dinonanoate

Utilization as a Plasticizer in Polymer Science and Engineering

In the field of polymer science, plasticizers are essential additives used to increase the flexibility, extensibility, and processability of a polymer. specialchem.com These non-volatile substances are incorporated into a polymer matrix to reduce the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature (Tg), melt viscosity, and elastic modulus of the finished product. specialchem.com Tri(ethylene glycol) dinonanoate and its related triethylene glycol esters serve as effective plasticizers, particularly for polyvinyl chloride (PVC) resins. google.comgoogle.com The inclusion of these esters imparts crucial properties like flexibility and improved workability during manufacturing processes. google.com A closely related compound, Triethylene Glycol Bis(2-Ethylhexanoate) or TEG-EH, is noted for its compatibility with both PVC and polyvinyl butyral (PVB) resins. eastman.com

The primary function of a plasticizer is to modify the mechanical properties of a polymer to meet the demands of specific applications. Tri(ethylene glycol) ester-based plasticizers have been shown to significantly enhance the performance of PVC products. google.comgoogle.com Research outlined in patent literature indicates that PVC formulations containing triethylene glycol ester compositions exhibit notable improvements in key physical properties when compared to those made with conventional plasticizers. google.comgoogle.com These enhancements include greater elongation, improved tensile strength, and increased transparency. google.comgoogle.com Furthermore, these plasticizers can contribute to a reduction in heat loss, a critical factor for material stability and longevity. google.comgoogle.com

The table below summarizes the documented effects of using triethylene glycol ester plasticizers in PVC resins based on research findings.

| Mechanical/Physical Property | Effect of Tri(ethylene glycol) Ester Plasticizer Integration |

| Plasticizing Efficiency | Excellent google.comgoogle.com |

| Elongation | Improved google.comgoogle.com |

| Tensile Strength | Improved google.comgoogle.com |

| Transparency | Improved google.com |

| Heat Loss | Reduced google.comgoogle.com |

| Adhesiveness | Excellent google.comgoogle.com |

This table is a representation of findings from patent literature regarding triethylene glycol ester compositions.

Achieving an optimal balance of properties in a finished polymer product often requires sophisticated formulation strategies. Rather than relying on a single plasticizer, it is common practice to use blends of different plasticizers. eastman.com For instance, the related compound TEG-EH is often blended with primary plasticizers such as Di-2-ethylhexyl-phthalate (DEHP) or Dioctyl terephthalate (B1205515) (DOTP) to optimize performance in PVC applications. eastman.com

The selection of the components within the plasticizer composition is critical. The properties of the final material are influenced by the choice of carboxylic acids and alcohols used to create the esters. google.com Formulations may involve multi-component ester systems, as single-component esters can have performance limitations. google.com Polymeric plasticizers, which are high molecular weight polyesters, offer another strategic avenue, providing excellent resistance to migration and extraction by oils and solvents. researchgate.net The principles governing these polymeric systems, where performance is dictated by the specific di-acid, glycol, and molecular weight, can be applied to understand the formulation potential of esters like this compound. researchgate.net

Role in Specialized Material Formulations

Beyond its primary role as a PVC plasticizer, this compound and its parent compound, triethylene glycol (TEG), are incorporated into more specialized material systems where their unique properties can be leveraged.

Triethylene glycol and its derivatives are utilized as plasticizers in various rubber and plastic products. marcorubber.com In the context of rubber compounding, these molecules can perform multiple functions. Poly(ethylene glycol) (PEG), a polymer of the same family, is widely used as a dispersing agent in rubber formulations, particularly those containing fillers like silica (B1680970) or montmorillonite (B579905) clay. researchgate.net By improving the dispersion of these reinforcing fillers, PEG helps to enhance the mechanical properties of the final rubber composite. researchgate.net

The addition of polyglycols can also influence the network structure of the rubber during the curing process. researchgate.net While un-esterified TEG can cause rubber to become brittle and crack over time due to chemical attack and plasticizer loss, the esterified form, this compound, is expected to offer more permanent plasticization due to its higher molecular weight and lower volatility, making it more suitable for applications requiring long-term flexibility. marcorubber.com

The chemical structure of this compound—a hydrophilic polyether core flanked by two lipophilic nonanoate (B1231133) chains—is inherently amphiphilic. This structure is characteristic of a non-ionic surfactant, a molecule that can reduce the surface tension between two liquids or between a liquid and a solid. While its primary application is as a plasticizer, its parent compound, TEG, is used in the production of emulsifiers. pttgcgroup.com This fact, combined with its amphiphilic nature, suggests a strong research potential for this compound and related esters in the development of novel surfactant and emulsifier systems for various industrial applications.

Advanced Functional Material Development Incorporating this compound

The development of advanced materials increasingly relies on the precise control of polymer architecture and the incorporation of functional molecules. There is a growing trend in materials science to synthesize functional copolymers using poly(ethylene glycol) (PEG) as a foundational block. researchgate.net Researchers are employing controlled polymerization techniques to create reactive block copolymers that can be tailored for specific purposes. researchgate.net

Within this context, this compound presents potential as a functional additive or building block. Its inherent properties, such as low volatility and good compatibility with various resins, make it a candidate for integration into advanced material formulations. eastman.com For example, it could be used to tune the mechanical properties and flexibility of materials like UV-curable resins or to modify separation membranes. labsaco.com Its stable, plasticizing nature could be harnessed to develop durable and flexible functional composites for specialized technological applications.

Design Principles for New Materials with Tailored Properties

The integration of this compound into polymer matrices is a key strategy in the design of new materials with precisely tailored properties. As a plasticizer, its primary role is to enhance the flexibility, processability, and durability of polymers. The fundamental design principle behind its use lies in its molecular ability to interfere with the intermolecular forces between polymer chains.

The mechanism of plasticization involves the insertion of this compound molecules between the long polymer chains. chemicalbook.com This spacing increases the free volume within the polymer structure, thereby weakening the cohesive forces, such as van der Waals forces, that hold the polymer chains together in a rigid formation. chemicalbook.com The result is a softer, more pliable material. This process is often referred to as external plasticization. chemicalbook.com

Key design principles for tailoring material properties using this compound include:

Lowering the Glass Transition Temperature (Tg): The glass transition temperature is a critical property of polymers, marking the point at which the material transitions from a hard, glassy state to a more rubbery, flexible state. The addition of this compound effectively lowers the Tg of the polymer matrix. mdpi.com This is a direct consequence of the increased mobility of the polymer chains. By carefully controlling the concentration of the plasticizer, materials can be designed to remain flexible over a wider range of temperatures.

Modifying Mechanical Properties: The incorporation of this compound allows for the precise tuning of a material's mechanical characteristics. Generally, as the concentration of the plasticizer increases, there is a corresponding decrease in tensile strength and Young's modulus, while the elongation at break and toughness are enhanced. nih.govspecialchem.com This trade-off is a central consideration in designing materials for specific applications, where a balance between strength and flexibility is often required.

Improving Processability: Rigid polymers can be difficult and energy-intensive to process. The addition of this compound reduces the melt viscosity of the polymer, allowing for processing at lower temperatures and pressures. mdpi.com This not only makes manufacturing more economical but also minimizes the thermal degradation of the polymer during processing.

Enhancing Compatibility: In complex polymer blends and formulations, this compound can act as a compatibilizer, improving the miscibility of different components and leading to a more homogeneous and stable final material. specialchem.com

The selection of this compound as a plasticizer is guided by its high boiling point and low volatility, which ensures its permanence within the polymer matrix over the material's lifespan. Furthermore, its chemical structure, featuring a flexible ethylene (B1197577) glycol backbone and non-polar nonanoate ester groups, provides good compatibility with a range of polymers, particularly polar polymers like polyvinyl chloride (PVC).

The following table summarizes the anticipated effects of incorporating this compound on the properties of a polymer matrix, based on established plasticization principles.

| Material Property | Effect of Adding this compound | Design Implication |

| Glass Transition Temperature (Tg) | Decrease | Enhances flexibility, particularly at low temperatures. |

| Tensile Strength | Decrease | Results in a softer, less rigid material. |

| Elongation at Break | Increase | Improves the material's ability to stretch without breaking. |

| Hardness/Stiffness | Decrease | Creates a more pliable and less brittle material. |

| Melt Viscosity | Decrease | Facilitates easier and more energy-efficient processing. |

Lack of Specific Data Hinders Detailed Analysis of this compound's Environmental Fate

This compound is a chemical compound with the CAS number 106-06-9. It is described as a clear liquid that is almost insoluble in water but soluble in most organic solvents. Its primary application is as a plasticizer.

Similarly, information regarding its oxidative and photodegradation behavior is lacking. Oxidative degradation involves reactions with atmospheric oxidants, while photodegradation is the breakdown of a chemical by light. For many organic compounds, these are significant environmental degradation pathways.

Furthermore, the biodegradation of this compound in terrestrial and aquatic systems has not been a subject of detailed research found in the public domain. Biodegradation is a key process that determines the persistence of a chemical in the environment. Studies on microbial degradation pathways and rates, as well as its bioavailability and environmental fate modeling, are essential for a complete environmental assessment. While TEG itself is known to be readily biodegradable, this does not provide direct quantitative data for the dinonanoate ester. amipetro.comshell.com

Due to the absence of specific research data for this compound in the scientific literature, it is not possible to provide a detailed and scientifically accurate account of its degradation pathways and environmental interactions as requested.

Degradation Pathways and Environmental Interactions of Tri Ethylene Glycol Dinonanoate

Assessment of Degradation Products and Their Environmental Transformations

The primary and most critical step in the degradation of Tri(ethylene glycol) dinonanoate is the hydrolysis of its two ester linkages. This reaction, which can be catalyzed by acids, bases, or enzymes such as lipases, results in the formation of Triethylene Glycol (TEG) and two molecules of Nonanoic Acid. It is also plausible that this hydrolysis occurs in a stepwise manner, leading to the transient formation of Tri(ethylene glycol) monononanoate as an intermediate.

Once liberated, these primary degradation products enter their own distinct environmental degradation pathways.

Environmental Transformation of Triethylene Glycol (TEG)

Triethylene glycol is known to undergo both oxidative and biological degradation in the environment. Studies on the oxidative degradation of TEG have identified several transformation products, as detailed in the table below. The formation of these products is dependent on environmental conditions such as temperature and the presence of oxygen.

| Degradation Product | Chemical Formula | Formation Pathway |

| Diethylene Glycol (DEG) | C4H10O3 | Oxidation of the ether linkages of TEG. |

| Monoethylene Glycol (MEG) | C2H6O2 | Further oxidation of DEG or direct oxidation of TEG. |

| Formic Acid | CH2O2 | Oxidation of the terminal alcohol groups and cleavage of the carbon chain. |

| Acetic Acid | C2H4O2 | Oxidation of the carbon chain. |

| Glycolic Acid | C2H4O3 | Oxidation of the terminal alcohol groups of MEG. |

| Formaldehyde | CH2O | Intermediate product of oxidation. |

| Acetaldehyde | C2H4O | Intermediate product of oxidation. |

This table summarizes the identified oxidative degradation products of Triethylene Glycol (TEG) based on laboratory studies.

Under aerobic conditions, TEG is readily biodegradable by various microorganisms found in soil and water. The ultimate biodegradation products are carbon dioxide and water. Anaerobic biodegradation of TEG has also been observed, leading to the formation of intermediates such as ethanol (B145695) and acetate, which are then further metabolized to methane and carbon dioxide.

Environmental Transformation of Nonanoic Acid

Nonanoic acid, also known as pelargonic acid, is a naturally occurring fatty acid found in various plants and animals. It is readily biodegradable in the environment and is even utilized as a biopesticide due to its low environmental risk profile.

Microorganisms in soil and water can utilize nonanoic acid as a carbon source, breaking it down through beta-oxidation. This metabolic process sequentially shortens the fatty acid chain, ultimately leading to the formation of acetyl-CoA, which enters the citric acid cycle for complete mineralization to carbon dioxide and water. Given its natural origin and rapid biodegradation, nonanoic acid is not expected to persist or bioaccumulate in the environment.

Analytical Chemistry and Characterization Methodologies for Tri Ethylene Glycol Dinonanoate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The analysis of Tri(ethylene glycol) dinonanoate by IR spectroscopy is characterized by the distinct absorption bands corresponding to its ester and ether linkages. The fundamental requirement for a molecule to be IR active is a net change in dipole moment during its vibration wiley.com.

The most prominent feature in the IR spectrum of this compound is the strong absorption band associated with the carbonyl (C=O) group of the two ester functions. This peak is typically observed in the range of 1750-1735 cm⁻¹, which is characteristic of saturated aliphatic esters libretexts.orgpressbooks.pub. Another key set of absorptions relates to the C-O stretching vibrations. The spectrum will show strong bands for both the ester (C-O) and the ether (C-O-C) linkages. The C-O stretch of the ester group typically appears in the 1300-1200 cm⁻¹ region, while the C-O-C stretch of the ethylene (B1197577) glycol backbone is found around 1100 cm⁻¹ libretexts.org. Additionally, the presence of the aliphatic nonanoate (B1231133) chains is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹ pressbooks.pub. The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would indicate the purity of the diester, confirming the complete reaction of the hydroxyl (-OH) groups of the parent triethylene glycol pressbooks.pub.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 2950-2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |

| 1750-1735 | C=O Stretch | Ester | Strong |

| 1465-1450 | C-H Bend | Alkane (CH₂) | Medium |

| 1300-1200 | C-O Stretch | Ester | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for the complete structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the molecule's connectivity.

In the ¹H NMR spectrum, distinct signals would correspond to the protons of the nonanoate fatty acid chains and the triethylene glycol backbone. The terminal methyl (CH₃) protons of the nonanoate chains would appear as a triplet at the most upfield position, typically around 0.9 ppm. The methylene (CH₂) groups of the alkyl chains would produce a series of multiplets between approximately 1.2 and 1.6 ppm. The α-methylene protons (next to the carbonyl group) would be shifted downfield to around 2.3 ppm due to the electron-withdrawing effect of the ester group. For the triethylene glycol portion, the protons on the carbons adjacent to the ester oxygen (-O-C=O) are expected around 4.2 ppm, while the other protons of the glycol chain, flanked by ether linkages, would appear in the 3.6-3.7 ppm region.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The carbonyl carbons of the ester groups would be the most downfield, appearing around 173 ppm. The carbons of the triethylene glycol backbone would resonate in the ether region (60-72 ppm), with the carbons adjacent to the ester oxygen appearing at a slightly different chemical shift than those situated between two ether oxygens nih.govspectrabase.com. The carbons of the aliphatic nonanoate chains would be observed in the upfield region of the spectrum (approximately 14-35 ppm) spectrabase.com.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

|---|---|---|

| Terminal CH₃ (nonanoate) | ~0.9 | Triplet |

| Internal CH₂ (nonanoate) | ~1.2-1.6 | Multiplet |

| CH₂ α to C=O (nonanoate) | ~2.3 | Triplet |

| -O-CH₂-CH₂-O- (central) | ~3.6-3.7 | Multiplet |

Table 3: ¹³C NMR Chemical Shifts for this compound spectrabase.com

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~173 |

| -O-CH₂-CH₂-O- (central) | ~70-71 |

| -C(=O)O-CH₂-CH₂-O- | ~63-69 |

| CH₂ α to C=O (nonanoate) | ~34 |

| Internal CH₂ (nonanoate) | ~22-32 |

Chromatographic Methods for Separation, Identification, and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are employed to assess its purity, quantify its concentration, and analyze for any residual starting materials or byproducts.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds cdc.gov. While this compound itself has a high boiling point, GC is highly effective for assessing its purity by detecting more volatile impurities. These can include residual nonanoic acid, unreacted triethylene glycol, or solvents used during synthesis.

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the differential partitioning of components between the two phases . For analyzing glycols and related esters, columns with polar stationary phases, such as modified polyethylene (B3416737) glycol, are often used to achieve good separation . Alternatively, non-polar columns can also be employed . A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For unambiguous identification of impurities, a mass spectrometer (MS) is coupled to the GC, allowing for the determination of the mass-to-charge ratio of the separated components researchgate.netgcms.czresearchgate.net. The purity of industrial glycols is often determined by GC, which can separate components like diethylene glycol and triethylene glycol effectively nih.govscribd.com.

Table 4: Typical Gas Chromatography Parameters for Impurity Analysis

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., Rtx-624, SPB-1000) nih.gov |

| Carrier Gas | Helium or Hydrogen urfjournals.org |

| Injector Temp. | 250-300 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound professionalplastics.com. It is particularly useful for analyzing the compound itself and any non-volatile byproducts from its synthesis.

The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the components' differing affinities for the stationary and mobile phases professionalplastics.com. For a molecule like this compound, reversed-phase HPLC is the most common approach researchgate.net. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile researchgate.netresearcher.life. Because the ester's carbonyl group does not absorb strongly in the ultraviolet (UV) range, detection can be challenging. A UV detector set at a low wavelength (e.g., 210-220 nm) may be used researcher.liferesearchgate.net. More universally, a Refractive Index (RI) detector, which measures changes in the refractive index of the mobile phase as the analyte elutes, is highly suitable for this type of compound semanticscholar.orgprotocols.io. An Evaporative Light Scattering Detector (ELSD) is another excellent option.

Table 5: Typical High-Performance Liquid Chromatography Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 4.6 mm x 150 mm) |

| Mobile Phase | Gradient of Acetonitrile and Water sielc.com |

| Flow Rate | 0.5-1.5 mL/min |

| Column Temp. | 25-40 °C |

| Detector | Refractive Index (RI), ELSD, or UV (at low wavelength) |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution wikipedia.org. While this compound is a discrete molecule with a defined molecular weight, GPC is a valuable tool in the context of its synthesis and potential applications in oligoester or polymer systems.

GPC can be used to:

Confirm that the product is a single, monodisperse species and not a mixture of oligomers.

Detect the presence of lower molecular weight species, such as unreacted triethylene glycol.

Analyze for higher molecular weight byproducts that may have formed through side reactions.

In GPC, the stationary phase consists of a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time wikipedia.org. The analysis is typically performed using an organic eluent like tetrahydrofuran (THF) and a refractive index (RI) detector google.comicm.edu.pl. The system is calibrated using a series of well-characterized polymer standards (e.g., polystyrene) with known molecular weights to create a calibration curve of retention time versus log of molecular weight wikipedia.org. This allows for the determination of the molecular weight of the analyte.

Table 6: Typical Gel Permeation Chromatography Parameters

| Parameter | Description |

|---|---|

| Columns | Series of GPC columns with different pore sizes (e.g., PLgel) google.com |

| Mobile Phase | Tetrahydrofuran (THF) google.comicm.edu.pl |

| Flow Rate | ~1.0 mL/min google.comicm.edu.pl |

| Temperature | 25-40 °C |

| Detector | Refractive Index (RI) |

| Calibration | Polystyrene or Polyethylene Glycol standards google.comlcms.cz |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Triethylene glycol |

| Diethylene glycol |

| Nonanoic acid |

| Tetrahydrofuran (THF) |

| Methanol |

| Acetonitrile |

| Polystyrene |

Based on a comprehensive search for scientific data, there is currently insufficient publicly available information to generate a detailed article on the analytical chemistry and characterization of this compound that meets the specific requirements of the requested outline.

Searches for experimental data pertaining to the Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Interfacial Tension Measurements specifically for this compound (CAS 106-06-9) did not yield detailed research findings, data tables, or specific values for its phase transitions, thermal stability, or interfacial properties.

While general information on the analytical techniques themselves is widely available, and data exists for the related parent compound, triethylene glycol, the strict requirement to focus solely on this compound cannot be fulfilled with the current state of accessible literature. Therefore, the content for the specified sections and subsections cannot be provided at this time.

Future Research Directions and Emerging Paradigms for Tri Ethylene Glycol Dinonanoate

Exploration of Novel Synthetic Pathways and Catalytic Systems

The conventional synthesis of glycol esters often involves straightforward esterification or transesterification. However, future research is trending towards more efficient, selective, and sustainable methods.

Enzymatic Catalysis: A significant area of exploration is the use of enzymes, such as lipases, as biocatalysts. Research on similar esters has demonstrated that enzymes like Candida antarctica lipase (B570770) B (CALB) can effectively catalyze transesterification reactions under solvent-free conditions and at mild temperatures. rsc.org This approach offers high selectivity, reduces the formation of byproducts, and eliminates the need for harsh metal or acid catalysts, aligning with green chemistry principles. Future work could focus on optimizing enzymatic processes for Tri(ethylene glycol) dinonanoate production, including catalyst immobilization for reusability and continuous flow reactor designs.

Advanced Heterogeneous Catalysts: The development of novel solid catalysts presents another promising frontier. For the synthesis of similar compounds like triethylene glycol di-2-ethylhexoate, reactive distillation using solid acid catalysts such as sulfated zirconia has been shown to be effective. researchgate.net This method integrates reaction and separation into a single unit, which can increase yield, reduce energy consumption, and simplify catalyst recovery. researchgate.net Research into new heterogeneous catalysts, including metal-organic frameworks (MOFs) or functionalized mesoporous silicas, could lead to pathways with enhanced activity and selectivity for this compound synthesis. nih.gov

Bio-based Feedstocks: A paradigm shift in chemical production involves moving from petrochemical feedstocks to renewable, bio-based sources. The precursor, triethylene glycol (TEG), can be produced as a co-product from the hydration of ethylene (B1197577) oxide, which is traditionally derived from fossil fuels. wikipedia.org However, emerging pathways allow for the production of ethylene glycol from renewable resources like bio-ethanol or through the conversion of CO2, syngas, and PET waste. nih.govresearchgate.net Future research will likely focus on integrating these "green glycol" production methods with efficient esterification processes to create a fully bio-based this compound.

| Synthetic Approach | Catalyst/System | Potential Advantages | Research Focus |

| Enzymatic Synthesis | Lipases (e.g., CALB) | High selectivity, mild conditions, solvent-free, reduced waste. rsc.org | Enzyme immobilization, process optimization, continuous flow systems. |

| Reactive Distillation | Sulfated Zirconia | Integrated reaction/separation, improved yield, energy efficiency. researchgate.net | Catalyst development, kinetic modeling, process intensification. |

| Transesterification | Alkali metal carbonates/methoxides | Efficient conversion. google.com | Development of more benign and recyclable catalytic systems. |

| Bio-based Routes | Green Glycols from biomass/CO2 | Reduced carbon footprint, use of renewable resources. nih.govresearchgate.net | Integration of bio-glycol production with green esterification. |

Development of Advanced Functional Materials Utilizing this compound

While primarily used as a plasticizer, the molecular structure of this compound makes it a versatile building block for a variety of advanced functional materials. wikipedia.orgchemicalbook.com

Polymer Electrolytes and Ionic Liquids: The flexible and polar ether backbone of the triethylene glycol moiety is highly desirable for applications in ion transport. Researchers have synthesized poly(ionic liquid)s by incorporating a TEG spacer into a polymer backbone, resulting in materials with enhanced ionic conductivity. rsc.org These materials are promising for applications in solid-state batteries and antistatic coatings. Future work could involve creating novel polymers or ionic liquids where this compound itself, or a derivative, acts as a conductive plasticizer or a key monomer.

Biomaterials and Pharmaceutical Formulations: The biocompatibility of polyethylene (B3416737) glycols is well-established. By modifying the end groups, the TEG core can be functionalized for biomedical applications. For instance, research has shown that N-triethylene glycol can be used as a surrogate for N-methyl groups in peptides, altering their conformation and biological activity for potential therapeutic uses. nih.gov Furthermore, studies on other triethylene glycol derivatives have revealed potent anti-angiogenic and anti-metastatic activities, suggesting their potential as inhibitors for cancer-related proteins. nih.gov This opens the door to designing this compound-based systems for drug delivery or as active components in advanced medical devices.

High-Performance Lubricants and Heat Transfer Fluids: The properties of this compound, such as its liquid state over a wide temperature range, low volatility, and good thermal stability, are characteristic of high-performance fluids. chemicalbook.comdow.com While its parent alcohol, TEG, is used in hydraulic fluids and as a liquid desiccant wikipedia.org, the dinonanoate ester could be explored for applications requiring specific lubricating or heat transfer properties, potentially in formulations for specialized industrial or automotive uses.

Investigation into Structure-Performance Relationships in Diverse Applications

A deeper understanding of how the molecular architecture of this compound dictates its macroscopic performance is crucial for designing next-generation materials.

The molecule's structure can be deconstructed into three key components: the central, flexible, and polar triethylene glycol chain, and the two terminal, non-polar, nine-carbon nonanoate (B1231133) chains. This amphiphilic character is fundamental to its function.

As a Plasticizer: The flexible ether backbone allows the molecule to fit between polymer chains, while the non-polar nonanoate tails interact with non-polar segments of polymers like PVC, increasing free volume and enhancing flexibility. The balance between the polar core and non-polar tails influences its compatibility and efficiency in different polymer systems.

In Functional Polymers: In applications like the poly(ionic liquid)s mentioned previously, the length and flexibility of the TEG spacer directly impact key properties. rsc.org Research has shown that the TEG segment can influence the glass transition temperature (Tg), thermal stability, and, most importantly, the ionic conductivity of the final material. rsc.org

In Biological Systems: For potential biomedical applications, the specific length of the glycol chain and the nature of its end groups are critical for molecular recognition. Studies on TEG derivatives as enzyme inhibitors have shown that the molecule's ability to fit into the binding pockets of target proteins is highly dependent on its structure and conformation. nih.gov

| Structural Feature | Associated Property | Impact on Performance | Example Application |

| Flexible Ether Backbone | Polarity, Low Tg | Enhances ion mobility; provides flexibility to polymer matrices. | Polymer Electrolytes rsc.org, Plasticizers |

| Terminal Nonanoate Chains | Non-polarity, chain length | Governs compatibility with polymers; influences viscosity and lubricity. | Plasticizers, Lubricants |

| Overall Molecular Size | Volatility, Viscosity | Determines processing conditions and permanence in materials. | Plasticizers, Functional Fluids |

| Amphiphilic Nature | Interfacial Activity | Ability to interact with both polar and non-polar substances. | Potential in formulations, emulsions. |

Future research using techniques like systematic variation of the alkyl chain length (e.g., comparing dinonanoate with dihexanoate or didodecanoate) would provide a clearer map of these structure-performance relationships.

Sustainable Lifecycle Analysis and Green Engineering of this compound

A key paradigm in modern chemistry is the focus on sustainability throughout a molecule's lifecycle, from production to disposal.

Green Synthesis: As detailed in section 6.1, the future of this compound production lies in green engineering principles. This includes adopting bio-based feedstocks like green triethylene glycol derived from ethanol (B145695) or CO2 nih.govresearchgate.net and utilizing low-energy, high-selectivity catalytic systems such as enzymes. rsc.org

Lifecycle Assessment (LCA): A comprehensive LCA of this compound is a critical research direction. This would involve quantifying the environmental impact at each stage:

Raw Material Sourcing: Comparing the impact of petroleum-based versus bio-based TEG and nonanoic acid.

Manufacturing: Analyzing the energy consumption, waste generation, and catalyst toxicity of different synthetic routes.

Use Phase: Investigating factors such as leaching from plasticized materials and potential environmental exposure.

End-of-Life: Assessing the biodegradability of the compound. The parent alcohol, TEG, is known to be biodegradable, which suggests a favorable outlook for the ester, but this requires specific empirical validation. amipetro.com

Designing for Degradability: Future research could focus on intentionally designing the molecule for controlled degradation. This might involve incorporating specific linkages into the glycol or acid chains that are susceptible to environmental or biological triggers, leading to a more benign end-of-life profile.

Computational Chemistry and Molecular Modeling for Predictive Research

Computational tools offer a powerful, resource-efficient way to predict the behavior of molecules and guide experimental research.

Predicting Material Properties: Molecular dynamics (MD) simulations can be used to model how this compound interacts with polymer chains at an atomic level. This can predict its efficiency as a plasticizer, its diffusion rate within a polymer matrix, and its effect on the material's mechanical properties. Such simulations can accelerate the screening of candidate molecules for specific applications.

Guiding Synthesis and Catalysis: Quantum mechanical calculations can be employed to investigate reaction mechanisms for the synthesis of this compound. This can help in designing more efficient catalysts by modeling the interaction between reactants and the catalyst's active site, as has been applied to related catalytic systems. researchgate.net

Elucidating Biological Interactions: A compelling application of computational chemistry is in predicting biological activity. As demonstrated with similar TEG derivatives, molecular docking and MD simulations can model how these molecules bind to the active sites of proteins, such as matrix metalloproteinases (MMPs) involved in cancer metastasis. nih.gov These in silico methods can predict binding affinity and specificity, providing a rationale for observed biological effects and guiding the synthesis of new, more potent analogues for therapeutic applications. nih.gov Similarly, thermodynamic models like the Cubic-Plus-Association (CPA) equation of state, used to model TEG in industrial processes, could be adapted to simulate and optimize the reaction and purification steps in the production of its esters. nsmsi.irdtu.dk

Q & A

Q. What are the established synthesis routes for Tri(ethylene glycol) dinonanoate, and what catalytic systems are typically employed?

this compound is synthesized via esterification of triethylene glycol (TEG) with nonanoic acid. Common methods include acid-catalyzed (e.g., sulfuric acid) or enzymatic esterification. A typical protocol involves refluxing TEG with excess nonanoic acid in the presence of a catalyst under inert conditions, followed by neutralization and purification via vacuum distillation or column chromatography. Gas chromatography (GC) is recommended to monitor reaction progress and assess purity .

Q. How can researchers determine the purity and structural integrity of this compound in synthetic batches?

Analytical methods include:

- Gas Chromatography (GC): To quantify residual reactants and byproducts (e.g., monoester derivatives). Reference standards for TEG and nonanoic acid are critical .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm ester bond formation and rule out side reactions (e.g., transesterification).

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1740 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-O ester) validate successful synthesis .

Q. What solvent systems are compatible with this compound for formulation studies?

The compound is lipophilic due to its nonanoate chains. It exhibits solubility in acetone, ethyl acetate, and chlorinated solvents (e.g., chloroform) but limited solubility in water. Miscibility with polyethylene glycol (PEG) derivatives or surfactants can enhance aqueous dispersibility for applications like nanoemulsions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize diethylene glycol (DEG) contamination in this compound synthesis?

DEG is a common impurity in TEG feedstocks due to industrial synthesis pathways. Mitigation strategies include:

- Pre-purification of TEG: Use fractional distillation or molecular sieves to remove DEG (<0.5% w/w) before esterification .

- Catalyst Screening: Enzymatic catalysts (e.g., lipases) may reduce side reactions compared to acid catalysts.

- In-line GC Monitoring: Detect DEG early and adjust stoichiometry to favor TEG reactivity .

Q. What experimental approaches explain the anomalous thermal conductivity observed in glycol-based nanofluids, and could this compound enhance such properties?

Ethylene glycol (EG)-based nanofluids with copper nanoparticles show up to 40% increased thermal conductivity, contradicting classical models . For this compound:

- Hypothesis: The ester’s branched structure may reduce nanoparticle aggregation, improving heat transfer.

- Methodology: Prepare nanofluids with Cu or Al₂O₃ nanoparticles (0.1–1% v/v) and measure thermal conductivity using transient hot-wire techniques. Compare with EG or DEG-based systems to isolate structural effects .

Q. How does the presence of this compound affect the dielectric properties of polymer nanocomposites?

TEG esters act as plasticizers, altering polymer chain mobility. To evaluate dielectric behavior:

- Experimental Design: Blend the compound with polymers (e.g., recycled PET) at 1–10% w/w.

- Measurement: Use impedance spectroscopy to measure permittivity and conductivity across frequencies (10⁻¹–10⁶ Hz). Contrast with unplasticized polymers to assess polarity contributions from ester groups .

Q. What mechanisms underlie the oxidative degradation of this compound under accelerated aging conditions?

Glycol esters degrade via autoxidation, forming peroxides and carboxylic acids. Key steps:

- Accelerated Aging: Expose samples to UV light (λ = 254 nm) or elevated temperatures (60–80°C).

- Analysis: Track hydroperoxide formation via iodometric titration and quantify fragmentation products (e.g., nonanoic acid) using GC-MS. Antioxidants (e.g., BHT) can be tested for stabilization efficacy .

Methodological Considerations and Data Contradictions

- Purity vs. Reactivity Trade-off: High-purity TEG (>99%) is critical for reproducible synthesis but may lack trace co-solvents that enhance reaction rates .

- Thermal Conductivity Anomalies: Nanofluid studies highlight discrepancies between experimental data and theoretical models, suggesting nanoparticle surface chemistry and solvent nanostructure require deeper investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.